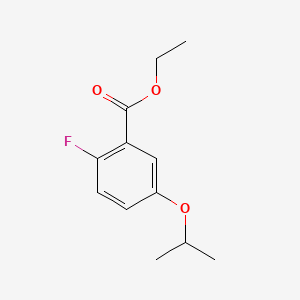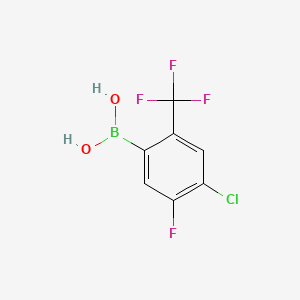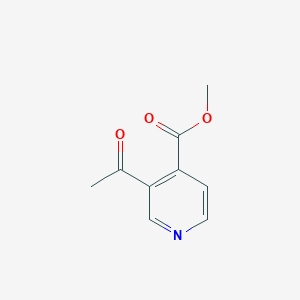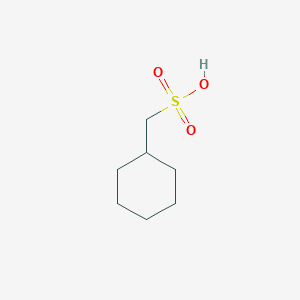![molecular formula C10H8BrO4- B14022978 2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of acrylic acid, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid followed by a condensation reaction with acrolein. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The condensation reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid may involve large-scale bromination and condensation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-formyl-4-hydroxy-5-methoxyphenyl)acrylic acid.
Reduction: 3-(4-hydroxy-5-methoxyphenyl)acrylic acid.
Substitution: 3-(3-methoxy-4-hydroxy-5-methoxyphenyl)acrylic acid.
Scientific Research Applications
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes in the enzyme structure .
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with an additional methoxy group.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of an acrylic acid moiety.
Uniqueness
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the phenyl ring allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H8BrO4- |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/p-1/b3-2+ |
InChI Key |
NGBVBJQUJJKRGF-NSCUHMNNSA-M |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)[O-] |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)









![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)
